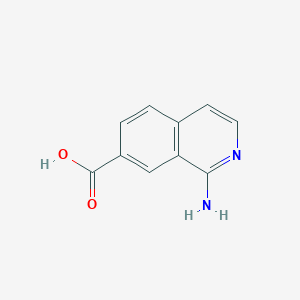

1-Aminoisoquinoline-7-carboxylic acid

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1-aminoisoquinoline-7-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c11-9-8-5-7(10(13)14)2-1-6(8)3-4-12-9/h1-5H,(H2,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSUOUGRRXWZHQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN=C2N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30594144 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221050-71-1 | |

| Record name | 1-Aminoisoquinoline-7-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30594144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 1 Aminoisoquinoline 7 Carboxylic Acid and Analogues

General Approaches for 1-Aminoisoquinoline (B73089) Synthesis

The synthesis of the 1-aminoisoquinoline core is a well-established area of organic chemistry, with several robust methods available. These approaches can be broadly categorized based on the key bond-forming or functional group transformation step used to install the C1-amino group.

Nucleophilic Substitution Reactions on Halogenated Isoquinolines

One of the most direct methods for introducing an amino group at the C1 position of the isoquinoline (B145761) ring is through nucleophilic aromatic substitution (SNAr). The carbon at position 1 is electron-deficient due to the electron-withdrawing effect of the adjacent ring nitrogen, making it susceptible to attack by nucleophiles. quimicaorganica.orgquora.com Consequently, 1-haloisoquinolines, such as 1-chloro- or 1-bromoisoquinoline, are excellent substrates for this transformation.

The reaction typically involves treating the 1-haloisoquinoline with an ammonia (B1221849) source, such as aqueous ammonia, or with primary or secondary amines to yield N-substituted 1-aminoisoquinolines. The reaction can also be carried out with potassium amide in liquid ammonia. iust.ac.ir The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is stabilized by the nitrogen atom. quimicaorganica.org This approach is versatile and allows for the introduction of a wide variety of amino functionalities.

| Starting Material | Aminating Agent | Conditions | Product Type |

| 1-Chloroisoquinoline | Ammonia (NH₃) | Heat, pressure | 1-Aminoisoquinoline |

| 1-Bromoisoquinoline | Potassium Amide (KNH₂) | Liquid NH₃ | 1-Aminoisoquinoline |

| 1-Chloroisoquinoline | Primary/Secondary Amine (RNH₂/R₂NH) | Solvent, Heat | N-Substituted 1-Aminoisoquinoline |

Rearrangement Reactions from Carboxylic Acid Derivatives

Rearrangement reactions provide an alternative pathway to primary amines from carboxylic acid derivatives, characteristically involving the loss of a carbon atom. The Curtius and Hofmann rearrangements are classical examples that can be adapted for the synthesis of 1-aminoisoquinolines.

The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide (B81097) to an isocyanate, which is then hydrolyzed to the primary amine. nih.gov For this application, isoquinoline-1-carboxylic acid would first be converted to its corresponding acyl azide (e.g., via the acid chloride and sodium azide). Subsequent rearrangement and hydrolysis would yield 1-aminoisoquinoline. nih.govyoutube.com

The Hofmann rearrangement utilizes a primary amide, which is treated with bromine or chlorine in a basic solution to form an isocyanate intermediate, which is then hydrolyzed. youtube.com Starting from isoquinoline-1-carboxamide, this one-pot reaction can efficiently produce 1-aminoisoquinoline. Both methods are valuable for converting a carboxylic acid functionality at the C1 position into the desired amino group.

| Rearrangement | Starting Material | Key Intermediate | Product |

| Curtius | Isoquinoline-1-carbonyl azide | Isocyanate | 1-Aminoisoquinoline |

| Hofmann | Isoquinoline-1-carboxamide | Isocyanate | 1-Aminoisoquinoline |

Domino Nucleophilic Addition/Intramolecular Cyclisation Approaches

Domino reactions, or cascade reactions, offer an efficient means of constructing complex molecules like 1-aminoisoquinolines from simpler precursors in a single pot. These processes involve a sequence of reactions where each subsequent step is triggered by the functionality formed in the previous one. nih.gov

A notable example is the trimethylaluminium (Me₃Al)-mediated reaction between 2-(2-oxo-2-phenylethyl)benzonitriles and various amines. nih.gov This process begins with the nucleophilic addition of the amine to the ketone, followed by an intramolecular cyclization where the newly formed enamine attacks the nitrile group. Subsequent aromatization leads to the formation of a wide variety of substituted 1-aminoisoquinolines. nih.gov Other domino strategies include metal-catalyzed cyclizations of ortho-alkynyl precursors. For instance, the electrophilic cyclization of o-alkynylbenzaldoximes with isocyanates in the presence of a silver catalyst can yield 1-aminoisoquinoline derivatives. nih.govovid.com

Catalytic Hydrogenation of Nitroisoquinolines

The reduction of a nitro group is a reliable and high-yielding method for the synthesis of primary amines. This strategy can be applied to the synthesis of 1-aminoisoquinoline by first preparing 1-nitroisoquinoline (B170357). The subsequent reduction is typically achieved through catalytic hydrogenation.

This process involves treating the 1-nitroisoquinoline with a hydrogen source in the presence of a metal catalyst. mdpi.com Common catalytic systems include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel with hydrogen gas (H₂). rsc.org Alternative hydrogen sources, such as ammonium (B1175870) formate (B1220265) or hydrazine, can be used in catalytic transfer hydrogenation processes. mdpi.com This method is generally clean, efficient, and tolerant of many other functional groups, making it a valuable tool in organic synthesis. cjcatal.com

Synthesis of Carboxylic Acid Functionalized Isoquinolines

Introducing a carboxylic acid group onto the isoquinoline ring system, particularly on the benzene (B151609) portion, is a key step toward the target molecule. Several methods are available for this functionalization.

One common approach is the palladium-catalyzed carbonylation of a halo-isoquinoline. For example, a 7-bromoisoquinoline (B118868) can be reacted with carbon monoxide (CO) in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and an alcohol (like methanol). This reaction first produces the corresponding methyl ester (methyl isoquinoline-7-carboxylate), which can then be easily hydrolyzed under acidic or basic conditions to yield the desired isoquinoline-7-carboxylic acid. google.com

Another strategy involves the oxidation of an alkyl group, such as a methyl group, at the desired position. If 7-methylisoquinoline (B1584925) is available, it can be oxidized using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid to afford isoquinoline-7-carboxylic acid. The choice of method depends on the availability of the starting materials and the compatibility of other functional groups on the ring.

Targeted Synthesis of 1-Aminoisoquinoline-7-carboxylic Acid

The synthesis of the specific molecule this compound requires a multi-step strategy that combines the methodologies described in the preceding sections. A plausible and efficient synthetic route can be designed by strategically introducing the amino and carboxylic acid functionalities onto the isoquinoline core.

A logical synthetic pathway is outlined below:

Nitration of Isoquinoline : The synthesis can commence with the nitration of isoquinoline to introduce a nitro group, which will later be converted to the C1-amino group. While direct nitration can lead to mixtures, specific conditions can favor the formation of 1-nitroisoquinoline.

Halogenation at C7 : The subsequent step would involve the selective introduction of a bromine atom at the 7-position of 1-nitroisoquinoline. This requires careful control of reaction conditions to achieve the desired regioselectivity. The resulting compound is 7-bromo-1-nitroisoquinoline.

Carbonylation : The bromo-substituent can be converted to a carboxylic acid precursor via palladium-catalyzed carbonylation. Reacting 7-bromo-1-nitroisoquinoline with carbon monoxide and methanol (B129727) would yield methyl 1-nitroisoquinoline-7-carboxylate.

Hydrolysis : The methyl ester is then hydrolyzed to the carboxylic acid using standard aqueous acid or base, producing 1-nitroisoquinoline-7-carboxylic acid.

Reduction of the Nitro Group : In the final step, the nitro group is selectively reduced to the primary amine. Catalytic hydrogenation using a catalyst such as Pd/C and H₂ gas is ideal for this transformation, yielding the target molecule, This compound . rsc.org

This proposed sequence strategically uses the nitro group as a precursor to the amine while carrying out the carboxylation, culminating in a final reduction step to unveil the desired product.

Strategies Incorporating the Carboxylic Acid Moiety at Position 7

A primary strategy for synthesizing this compound involves constructing the isoquinoline ring system from a benzene-derived precursor that already contains the carboxylic acid group, or a suitable precursor, at the desired position. This approach ensures the C-7 functionalization is secured from the outset, avoiding potentially unselective C-H functionalization on a pre-formed isoquinoline ring.

Classic isoquinoline synthetic methods are well-suited for this "pre-functionalization" strategy. These methods typically build the pyridine (B92270) portion of the isoquinoline onto a substituted benzene ring.

Pomeranz-Fritsch Reaction: This method involves the acid-catalyzed reaction of a benzaldehyde (B42025) with an aminoacetaldehyde dialkyl acetal. wikipedia.org To target the 7-carboxy substitution, one would start with a 4-substituted benzaldehyde. For instance, 4-formylbenzoic acid or its ester equivalent could be used as the starting material. The cyclization step would then yield the isoquinoline ring with the carboxylic acid group correctly positioned at C-7.

Bischler-Napieralski Reaction: This reaction involves the cyclization of a β-phenylethylamide using a dehydrating agent. wikipedia.org The synthesis would begin with a phenethylamine (B48288) derivative substituted on the benzene ring. For example, a derivative of 4-carboxyphenethylamine could be acylated and then cyclized to form a 3,4-dihydroisoquinoline (B110456) intermediate. Subsequent dehydrogenation would yield the aromatic 7-carboxyisoquinoline core. Microwave-assisted Bischler-Napieralski reactions have been shown to improve efficiency and yields. organic-chemistry.org

Pictet-Spengler Reaction: While this reaction classically produces tetrahydroisoquinolines, the resulting scaffold can be oxidized to the fully aromatic isoquinoline. organic-chemistry.orgorganicreactions.orgthermofisher.com The reaction condenses a β-arylethylamine with an aldehyde or ketone. wikipedia.org Starting with an appropriately substituted β-phenylethylamine, such as one derived from 4-carboxy-L-phenylalanine, would place the carboxylic acid group at the C-7 position of the resulting tetrahydroisoquinoline, which can then be aromatized.

A hypothetical pathway starting from a pre-functionalized benzene ring is outlined below. This route incorporates precursors for both the C-1 amino group and the C-7 carboxylic acid.

| Step | Reactant | Reagents | Product | Purpose |

| 1 | 4-Methyl-3-nitrobenzoic acid | 1. SOCl₂2. NH₃ | 4-Methyl-3-nitrobenzamide | Conversion of carboxylic acid to an amide. |

| 2 | 4-Methyl-3-nitrobenzamide | LiAlH₄ or similar | (4-Methyl-3-nitrophenyl)methanamine | Reduction of the amide to an amine. |

| 3 | (4-Methyl-3-nitrophenyl)methanamine | Acylating Agent (e.g., Ac₂O) | N-((4-methyl-3-nitrophenyl)methyl)acetamide | Formation of a β-phenylethylamide precursor. |

| 4 | N-((4-methyl-3-nitrophenyl)methyl)acetamide | POCl₃, heat (Bischler-Napieralski) | 1-Methyl-7-nitro-3,4-dihydroisoquinoline | Cyclization to form the dihydroisoquinoline core. |

| 5 | 1-Methyl-7-nitro-3,4-dihydroisoquinoline | Pd/C, heat | 1-Methyl-7-nitroisoquinoline | Aromatization. |

| 6 | 1-Methyl-7-nitroisoquinoline | 1. SnCl₂, HCl2. NaNO₂, HCl, H₂O3. CuCN | 1-Methylisoquinoline-7-carbonitrile | Conversion of nitro group to nitrile via Sandmeyer reaction. |

| 7 | 1-Methylisoquinoline-7-carbonitrile | H₃O⁺, heat | 1-Methylisoquinoline-7-carboxylic acid | Hydrolysis of nitrile to carboxylic acid. |

| 8 | 1-Methylisoquinoline-7-carboxylic acid | 1. Oxidation (e.g. SeO₂)2. Amination | This compound | Functionalization at C-1. |

This table represents a plausible, multi-step synthetic sequence based on established organic chemistry principles.

Sequential or Convergent Synthetic Routes

Beyond building the ring with pre-existing functionality, synthetic strategies can be classified as either sequential or convergent.

A possible sequential route could involve:

Synthesis of a 7-Halo-isoquinoline: Starting from a known isoquinoline, electrophilic bromination can introduce a bromine atom, though regioselectivity can be an issue. A more controlled method would be to build the isoquinoline from a halogenated precursor, such as 4-bromobenzaldehyde, via the Pomeranz-Fritsch reaction.

Introduction of the Carboxylic Acid: The 7-bromo-isoquinoline can be converted to the corresponding carboxylic acid via palladium-catalyzed carbonylation or through lithium-halogen exchange followed by quenching with CO₂.

Introduction of the 1-Amino Group: The final step would be the introduction of the amino group at the C-1 position. This can be achieved via the Chichibabin reaction (amination with sodium amide), though this often works best on simpler substrates. A more general method involves converting the 1-position into a leaving group. For instance, the isoquinoline N-oxide can be prepared and treated with POCl₃ to yield 1-chloroisoquinoline. This chloro-derivative can then undergo nucleophilic aromatic substitution with an amine source, such as ammonia or a protected amine, to furnish the 1-aminoisoquinoline. researchgate.net

Convergent Synthesis: Convergent syntheses involve preparing separate, complex fragments of the target molecule and then coupling them together in the final stages. This approach is often more efficient for complex molecules. harvard.edunih.gov A highly versatile and convergent method for constructing polysubstituted isoquinolines has been developed that could be adapted for the target molecule. nih.gov

This strategy involves the condensation of a lithiated o-tolualdehyde tert-butylimine with a nitrile.

Fragment 1 (Benzene portion): A substituted o-tolualdehyde, such as 4-carboxy-2-methylbenzaldehyde (or its ester), would be converted to its tert-butylimine. Metalation with a strong base (e.g., n-BuLi) generates a benzylic anion.

Fragment 2 (N1-C1 portion): A nitrile, such as cyanogen (B1215507) amide or a related synthon, would serve as the source for the N-2 and C-1 atoms, including the amino group.

Coupling and Cyclization: The lithiated imine would be reacted with the nitrile. The resulting intermediate undergoes a spontaneous cyclization and aromatization sequence upon workup to yield the 1-amino-7-carboxyisoquinoline product. This method allows for the assembly of multiple components in a single operation, offering extraordinary structural versatility. harvard.edunih.gov

Stereoselective Synthesis and Chiral Resolution Techniques

While this compound itself is an achiral molecule, its reduced analogues, particularly 1,2,3,4-tetrahydroisoquinolines (THIQs), are chiral and of significant interest in medicinal chemistry. The synthesis of enantiomerically pure THIQ amino acid derivatives requires stereoselective methods or chiral resolution techniques.

Enantioselective Preparation of Amino Acid Derivatives

The key challenge is the stereoselective formation of the stereocenter, typically at the C-1 position.

Asymmetric Pictet-Spengler Reaction: This is a powerful method for creating chiral THIQs. Enantioselectivity can be induced by using a chiral auxiliary on the starting β-phenylethylamine or by employing a chiral aldehyde. More modern approaches utilize chiral Brønsted acid catalysts, such as chiral phosphoric acids, to catalyze the reaction and control the stereochemical outcome. rsc.org Natural amino acids like L-Dopa have been used in biomimetic syntheses to produce 3-carboxyl substituted THIQs. clockss.org

Asymmetric Hydrogenation: A 3,4-dihydroisoquinoline precursor can be synthesized, which is then subjected to asymmetric hydrogenation. The use of chiral transition metal catalysts (e.g., with Rhodium or Ruthenium) and chiral ligands can effectively reduce the C=N double bond with high enantioselectivity to establish the C-1 stereocenter.

Enantioselective Amination: A mild and efficient enantioselective amination of 4-alkylisoquinoline-1,3(2H,4H)-dione derivatives has been developed, providing access to chiral products in excellent yields and high enantiomeric excess (ee). nih.gov

| Method | Description | Catalyst/Auxiliary Example |

| Asymmetric Pictet-Spengler | Cyclization of a β-arylethylamine with an aldehyde, where stereocontrol is achieved via a chiral component. | Chiral Phosphoric Acid (CPA) |

| Asymmetric Hydrogenation | Reduction of a C=N bond in a dihydroisoquinoline precursor using a chiral catalyst. | [Rh(COD)Cl]₂ with a chiral phosphine ligand |

| Chiral Auxiliary Approach | A chiral group is temporarily attached to the molecule to direct a stereoselective reaction, then removed. | Evans oxazolidinone auxiliary |

| Enantioselective Dearomatization | A chiral catalyst activates the isoquinoline for nucleophilic attack, breaking aromaticity and creating a stereocenter. rsc.org | Chiral Phosphoric Acid (CPA) with a phosphonate (B1237965) nucleophile |

Diastereoselective Control in Isoquinoline Derivatization

When the substrate already contains a stereocenter, or when a chiral auxiliary is used, new stereocenters must be introduced with high diastereoselectivity.

Chiral Auxiliaries: Chiral auxiliaries can be reacted with an isoquinoline or a precursor to form diastereomeric intermediates. For example, chiral acid chlorides can react with isoquinoline to form diastereomeric Reissert compounds. researchgate.net While the initial formation may show modest diastereoselectivity, the diastereomers can often be separated chromatographically. Subsequent reactions of the separated diastereomers can then proceed with the auxiliary controlling the stereochemical course of the transformation.

Substrate-Directed Reactions: In a molecule that already possesses a chiral center, that center can influence the stereochemical outcome of subsequent reactions. For example, a diastereoselective synthesis of (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid was achieved by combining a Petasis reaction with a Pomeranz–Fritsch–Bobbitt cyclization, where a chiral amine directed the stereoselectivity. nih.gov

Catalyst-Controlled Diastereoselection: In cases where a substrate has multiple reactive sites, a chiral catalyst can selectively promote reaction at one site or control the facial selectivity of an incoming reagent, leading to a specific diastereomer. Rhodium-catalyzed reactions have been shown to provide diastereoselective control in the synthesis of isoquinoline derivatives. researchgate.net

Green Chemistry Approaches in Isoquinoline Synthesis

Modern synthetic chemistry emphasizes the use of environmentally benign methods. The principles of green chemistry, such as atom economy, use of safer solvents, and energy efficiency, are increasingly being applied to the synthesis of nitrogen heterocycles like isoquinolines. mdpi.comresearchgate.netpreprints.org

Catalysis: Transition-metal catalysis, particularly with rhodium(III), has emerged as a powerful tool for isoquinoline synthesis via C-H activation. researchgate.netacs.orgrsc.org These reactions are often highly atom-economical, avoiding the need for pre-functionalized starting materials and reducing waste. For example, Rh(III)-catalyzed annulation of benzamides in biomass-derived ethanol (B145695) has been developed for the synthesis of isoquinolones, operating at room temperature and avoiding the need for external oxidants. researchgate.net

Alternative Solvents: A significant focus of green chemistry is the replacement of volatile and toxic organic solvents. Water, polyethylene (B3416737) glycol (PEG), and other bio-based solvents are being explored for the synthesis of nitrogen heterocycles. mdpi.com These solvents are non-toxic, non-flammable, and readily available.

Alternative Energy Sources: Microwave irradiation has been successfully used to accelerate classical reactions like the Bischler-Napieralski and Pictet-Spengler syntheses. organic-chemistry.org This technique significantly reduces reaction times from hours to minutes, leading to substantial energy savings and often cleaner reactions with higher yields.

| Green Chemistry Principle | Application in Isoquinoline Synthesis | Example |

| Atom Economy | C-H activation/annulation reactions avoid pre-functionalization. | Rh(III)-catalyzed synthesis from benzamidines and alkynes. acs.org |

| Safer Solvents | Replacing chlorinated or other volatile organic solvents. | Reactions performed in water, ethanol, or PEG. researchgate.netmdpi.com |

| Energy Efficiency | Reducing reaction times and temperatures. | Microwave-assisted Bischler-Napieralski reaction. organic-chemistry.org |

| Waste Reduction | One-pot reactions and multi-component strategies. | Convergent assembly of isoquinolines from an imine and a nitrile. nih.gov |

By integrating these green methodologies, the synthesis of this compound and its analogues can be achieved more sustainably, minimizing the environmental impact associated with traditional synthetic protocols.

Chemical Transformations and Derivatization of 1 Aminoisoquinoline 7 Carboxylic Acid

Reactivity of the 1-Amino Group

The 1-amino group in 1-aminoisoquinoline (B73089) is a versatile functional handle. As a primary aromatic amine, it readily participates in reactions typical of this class, including acylation, amidation, and condensation with carbonyl compounds to form imines. Its reactivity allows for the introduction of a wide variety of substituents, significantly modifying the parent molecule's properties.

Acylation Reactions

The 1-amino group can be readily acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction forms an amide linkage, effectively attaching an acyl group to the isoquinoline (B145761) core. The reaction is typically high-yielding and proceeds under mild conditions. For example, reaction with acetyl chloride in the presence of a non-nucleophilic base like pyridine (B92270) would yield N-(7-carboxyisoquinolin-1-yl)acetamide.

A transition metal-free Minisci-type reaction has been developed for the acylation of isoquinolines themselves, employing a cross-dehydrogenative coupling (CDC) with aldehydes. nih.gov However, for 1-aminoisoquinoline, direct N-acylation at the amino group is the more conventional and predictable transformation.

Table 1: Examples of Acylation Reactions This table presents plausible acylation reactions based on standard organic chemistry principles.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl chloride | Pyridine | N-(7-carboxyisoquinolin-1-yl)acetamide |

| Benzoyl chloride | Triethylamine | N-(7-carboxyisoquinolin-1-yl)benzamide |

| Acetic anhydride | Sodium acetate | N-(7-carboxyisoquinolin-1-yl)acetamide |

Amidation and Peptide Coupling

Beyond simple acylation, the 1-amino group is an excellent nucleophile for forming amide bonds with carboxylic acids, a cornerstone of peptide synthesis. bachem.com This transformation requires the use of coupling reagents to activate the carboxylic acid partner, facilitating the reaction under mild conditions that preserve stereochemistry and are compatible with other functional groups.

Commonly employed coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to improve efficiency and minimize side reactions. peptide.com Phosphonium (e.g., PyBOP) and aminium/uronium (e.g., HATU, HBTU) salts are also highly effective, promoting rapid and clean amide bond formation. peptide.comsigmaaldrich.com These reagents convert the carboxylic acid into a more reactive species in situ, which is then readily attacked by the 1-amino group of the isoquinoline. sigmaaldrich.com

Table 2: Common Peptide Coupling Reagents for Amide Formation

| Reagent Class | Example Reagents | Additive (if applicable) |

|---|---|---|

| Carbodiimides | DCC, EDC | HOBt, Oxyma Pure® |

| Phosphonium Salts | PyBOP, PyAOP | N/A |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | N/A |

Formation of Imines and Related Heterocycles

The primary amino group at the C-1 position can undergo condensation with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comlibretexts.org This reaction is typically catalyzed by acid and involves the elimination of a water molecule. libretexts.orgyoutube.com The formation of the C=N double bond is a reversible process, and the reaction's equilibrium can be driven toward the product by removing water as it is formed. libretexts.org

The mechanism begins with the nucleophilic attack of the amine on the carbonyl carbon, followed by a series of proton transfers to form a carbinolamine intermediate. libretexts.org Subsequent acid-catalyzed dehydration of the carbinolamine yields the final imine product. libretexts.orgyoutube.com This reaction provides a straightforward method to append a wide variety of substituted carbon frameworks to the isoquinoline ring via the nitrogen atom.

Reactivity of the 7-Carboxylic Acid Group

The carboxylic acid at the C-7 position offers a complementary site for derivatization. It can be converted into a range of functional groups, most commonly esters and amides, through well-established synthetic protocols.

Esterification Reactions

The 7-carboxylic acid group can be converted to its corresponding ester through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄), is a classic approach. masterorganicchemistry.com This is an equilibrium process, and using the alcohol as the solvent or removing water can drive the reaction to completion. masterorganicchemistry.com

Alternatively, the Steglich esterification provides a milder method that can be performed at room temperature. organic-chemistry.orgrsc.org This reaction utilizes a coupling agent, typically DCC, and a nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), to activate the carboxylic acid for reaction with an alcohol. organic-chemistry.org This method is particularly effective for sterically hindered substrates and suppresses the formation of side products. organic-chemistry.orgrsc.org

Table 3: Common Esterification Methods

| Method | Reagents | Conditions |

|---|---|---|

| Fischer Esterification | Alcohol, H₂SO₄ (cat.) | Reflux |

| Steglich Esterification | Alcohol, DCC, DMAP (cat.) | Room Temperature |

Amide Formation

Similar to the reactivity of the 1-amino group, the 7-carboxylic acid can be activated to form amides upon reaction with primary or secondary amines. The same peptide coupling reagents used in section 3.1.2 (e.g., DCC, EDC, HATU) are employed to facilitate this transformation. khanacademy.org The carboxylic acid is converted into a reactive intermediate (such as an O-acylisourea or an active ester), which is then susceptible to nucleophilic attack by an amine to generate the desired amide. nih.gov

Direct condensation of carboxylic acids and amines can also be achieved using specific reagents like titanium tetrachloride (TiCl₄) or boron-based reagents such as B(OCH₂CF₃)₃ under heating. nih.govacs.org These methods provide alternative routes for amide bond formation, expanding the synthetic toolbox for modifying the 7-position of the isoquinoline core.

Decarboxylation Pathways

The removal of the carboxylic acid group from the 7-position of 1-aminoisooquinoline-7-carboxylic acid to yield 1-aminoisooquinoline is a transformation of significant synthetic interest. While specific studies on the decarboxylation of this particular compound are not extensively documented, several established methods for the decarboxylation of aromatic and heteroaromatic carboxylic acids can be considered as viable pathways.

One potential route is thermal decarboxylation . This method often requires high temperatures and may be facilitated by the presence of a copper catalyst. The reaction proceeds through the formation of a copper(I) carboxylate intermediate, which then undergoes decarboxylation to form an organocopper species that is subsequently protonated. The efficiency of this process can be influenced by the electronic nature of the isoquinoline ring and the presence of the amino group.

More contemporary approaches, such as photoredox-catalyzed decarboxylation , offer milder reaction conditions. nih.govnih.gov In a typical photoredox cycle, a photocatalyst, upon excitation by visible light, can oxidize the carboxylate to generate a carboxyl radical. This radical readily extrudes carbon dioxide to form an aryl radical, which can then be trapped by a hydrogen atom source to yield the decarboxylated product. researchgate.net This method has been successfully applied to a variety of α-amino acids and other carboxylic acids. nih.govnih.govprinceton.edu

The choice of decarboxylation strategy would depend on the desired reaction scale, functional group tolerance, and the availability of specialized equipment. A summary of potential decarboxylation methods is presented in Table 1.

| Pathway | Typical Reagents and Conditions | Mechanism Highlights | Potential Advantages |

|---|---|---|---|

| Thermal Decarboxylation | Heat, often with a copper catalyst (e.g., copper(I) oxide) in a high-boiling solvent (e.g., quinoline). | Formation of a metal carboxylate followed by loss of CO2. | Classical method, suitable for certain substrates. |

| Photoredox Decarboxylation | Visible light, photocatalyst (e.g., iridium or ruthenium complex), hydrogen atom source. | Single-electron transfer (SET) to generate a carboxyl radical, followed by CO2 extrusion. researchgate.net | Mild reaction conditions, high functional group tolerance. nih.gov |

Derivatives with Bioisosteric Replacements

In medicinal chemistry, the carboxylic acid group is often replaced by bioisosteres to modulate physicochemical properties such as acidity, lipophilicity, and metabolic stability, while retaining or improving biological activity. nih.gov For 1-aminoisooquinoline-7-carboxylic acid, several bioisosteric replacements for the carboxylic acid moiety can be envisioned.

Tetrazoles are one of the most common carboxylic acid bioisosteres. The 5-substituted-1H-tetrazole ring has a pKa similar to that of a carboxylic acid and can participate in similar ionic and hydrogen bonding interactions. bohrium.comresearchgate.net The synthesis of a tetrazole analog of 1-aminoisooquinoline-7-carboxylic acid would typically involve the conversion of the carboxylic acid to a nitrile, followed by a [2+3] cycloaddition with an azide (B81097) source, such as sodium azide.

Acyl sulfonamides represent another important class of carboxylic acid mimics. nih.govdrughunter.com These functional groups are also acidic and can engage in key hydrogen bonding interactions. nih.gov The synthesis of an acyl sulfonamide derivative would involve the activation of the carboxylic acid (e.g., as an acid chloride or via a coupling agent) and subsequent reaction with a sulfonamide.

Other potential bioisosteres include hydroxamic acids , 3-hydroxyisoxazoles , and sulfonylureas . nih.gov The choice of bioisostere is often guided by the specific therapeutic target and the desired pharmacokinetic profile. researchgate.net Table 2 provides a summary of common carboxylic acid bioisosteres and their general properties.

| Bioisostere | General Structure | Key Properties | Synthetic Precursor from Target Molecule |

|---|---|---|---|

| 5-Substituted-1H-tetrazole | -CN4H | Acidic (pKa ≈ 4.5-5), metabolically stable, capable of hydrogen bonding. bohrium.comtandfonline.com | 7-Cyano-1-aminoisooquinoline |

| Acyl sulfonamide | -CONHSO2R | Acidic, strong hydrogen bond acceptor. nih.gov | 1-Aminoisoquinoline-7-carbonyl chloride |

| Hydroxamic acid | -CONHOH | Can act as a metal chelator, acidic. nih.gov | This compound ester |

| 3-Hydroxyisoxazole | -C3H2NO(OH) | Planar, acidic (pKa ≈ 4-5). nih.gov | 1-Aminoisoquinoline-7-carbonyl derivative |

Modifications of the Isoquinoline Ring System

The isoquinoline scaffold of 1-aminoisooquinoline-7-carboxylic acid is amenable to a variety of substitution reactions, allowing for the introduction of diverse functional groups that can further modulate the properties of the molecule.

Halogenation and Other Electrophilic Aromatic Substitutions

Electrophilic aromatic substitution (EAS) reactions on the isoquinoline ring are influenced by the directing effects of the existing substituents and the inherent reactivity of the bicyclic system. The amino group at the 1-position is a strongly activating, ortho-, para-directing group. The carboxylic acid at the 7-position is a deactivating, meta-directing group. organicchemistrytutor.com The nitrogen atom in the isoquinoline ring deactivates the pyridinoid ring towards electrophilic attack. wikipedia.org

Considering these factors, electrophilic substitution is most likely to occur on the benzenoid ring. The powerful activating effect of the amino group would likely direct incoming electrophiles to the positions ortho and para to it, which are the 2- and 4-positions. However, these positions are on the already electron-deficient pyridinoid ring. Therefore, substitution on the benzenoid ring is more probable. The carboxylic acid group at position 7 will direct incoming electrophiles to positions 6 and 8. The amino group at position 1 will have a lesser influence on the benzenoid ring, but would still preferentially activate the para-position (position 5) and the ortho-positions.

In the case of halogenation (e.g., bromination or chlorination), the reaction would likely yield a mixture of products, with substitution occurring at positions 5, 6, and 8. The precise regioselectivity would depend on the specific reaction conditions, including the nature of the halogenating agent and the presence of a catalyst.

Other EAS reactions, such as nitration and sulfonation , would follow similar principles of regioselectivity, being directed by the existing substituents.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound and its derivatives can serve as substrates in a variety of such transformations.

To participate in cross-coupling reactions at the 7-position, the carboxylic acid can be converted into a more suitable functional group, such as a halide (e.g., bromide or iodide) or a triflate, after initial halogenation of the ring. This halogenated derivative could then undergo reactions like the Suzuki coupling (with boronic acids), Sonogashira coupling (with terminal alkynes), or Buchwald-Hartwig amination (with amines). wikipedia.orgwikipedia.orglibretexts.org

For instance, a 7-bromo-1-aminoisooquinoline derivative could be coupled with an arylboronic acid in a Suzuki reaction to introduce a new aryl group at the 7-position. Similarly, a Sonogashira coupling with a terminal alkyne would install an alkynyl substituent at this position. wikipedia.orglibretexts.org The Buchwald-Hartwig amination offers a route to introduce a variety of substituted amino groups at a halogenated position on the isoquinoline ring. wikipedia.orglibretexts.orgresearchgate.net

Alternatively, decarboxylative cross-coupling reactions could potentially be employed, using the carboxylic acid group directly as a leaving group to form a new C-C bond, although this is a less common transformation for such systems. Table 3 outlines some potential metal-catalyzed cross-coupling reactions.

| Reaction | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki Coupling | 7-Halo-1-aminoisooquinoline + R-B(OH)2 | Pd(0) catalyst (e.g., Pd(PPh3)4), base | Aryl-Aryl, Aryl-Vinyl |

| Sonogashira Coupling | 7-Halo-1-aminoisooquinoline + Terminal Alkyne | Pd(0) catalyst, Cu(I) co-catalyst, base. wikipedia.orgchem-station.com | Aryl-Alkynyl |

| Buchwald-Hartwig Amination | 7-Halo-1-aminoisooquinoline + Amine (R2NH) | Pd(0) or Pd(II) catalyst, phosphine (B1218219) ligand, base. wikipedia.orglibretexts.org | Aryl-Nitrogen |

Formation of Fused Heterocyclic Systems

The 1-aminoisooquinoline-7-carboxylic acid scaffold is a valuable precursor for the synthesis of more complex, fused heterocyclic systems. The amino group and the carboxylic acid, or derivatives thereof, can be utilized in cyclization reactions to build additional rings onto the isoquinoline core.

One common strategy involves the reaction of the 1-amino group with a suitable bifunctional electrophile. For example, reaction with a β-ketoester could lead to the formation of a pyrazolo[5,1-a]isooquinoline system through a condensation and subsequent cyclization.

Alternatively, the carboxylic acid at the 7-position can be used as a handle for ring annulation. For instance, conversion of the carboxylic acid to an amide, followed by functionalization of the 8-position (e.g., via nitration and reduction to an amino group), would provide precursors for the synthesis of imidazo[4,5-h]isooquinolines or other fused systems through intramolecular cyclization.

The synthesis of benzo[f]quinoline-based heterocycles from 3-chlorobenzo[f]quinoline-2-carbaldehyde demonstrates the utility of functionalized quinoline (B57606) and isoquinoline systems in constructing fused rings. nih.gov Similarly, the reaction of substituted quinolines with hydrazines to form pyrazolo[4,3-c]quinolin-4(5H)-ones illustrates a general approach to fused systems that could be adapted to the 1-aminoisooquinoline-7-carboxylic acid framework. researchgate.net

Mechanistic Investigations of Biological Activities

Receptor Antagonism and Agonism

PDE4B Receptor Antagonism

There is currently no available scientific literature or research data detailing the mechanistic investigations of 1-Aminoisoquinoline-7-carboxylic acid as a phosphodiesterase 4B (PDE4B) receptor antagonist. Studies have explored the effects of various compounds on PDE4B, an enzyme involved in the inflammatory response, but the specific interaction and antagonistic mechanism of this compound with this receptor have not been reported.

Cannabinoid CB2 Receptor Agonism

The cannabinoid CB2 receptor, primarily expressed in immune cells, is a therapeutic target for various inflammatory and pain-related conditions. nih.govnih.gov Agonism of the CB2 receptor can modulate immune responses. frontiersin.org However, a review of the scientific literature reveals no specific studies on the mechanistic action of this compound as a cannabinoid CB2 receptor agonist. Its binding affinity, efficacy, and downstream signaling pathways at the CB2 receptor remain uninvestigated.

Antimicrobial Mechanisms

The antimicrobial potential of isoquinoline (B145761) derivatives has been a subject of scientific investigation. However, specific data on this compound is not extensively covered.

Antibacterial Activity and Cellular Targets

While some isoquinoline-based compounds have demonstrated antibacterial properties by targeting cellular processes, there is a lack of specific research identifying the antibacterial activity and cellular targets of this compound. For instance, studies on isoquinoline-3-carboxylic acid have shown it can disrupt cell membrane integrity and inhibit biofilm formation in certain bacteria. researchgate.net However, it is crucial to note that these findings are not directly transferable to this compound due to structural differences.

Antifungal Properties

The investigation into the antifungal properties of this compound is another area where specific research is not currently available. The mechanisms by which antifungal agents act can include disruption of the cell membrane, inhibition of cell wall synthesis, or interference with essential cellular pathways. nih.govmdpi.com Without dedicated studies, the potential of this compound to exhibit such properties and its mode of action against fungal pathogens remains unknown.

Biofilm Formation Inhibition

Bacterial biofilms are a significant challenge in clinical settings due to their increased resistance to antimicrobial agents. The inhibition of biofilm formation is a key strategy in combating persistent infections. mdpi.comnih.gov While related isoquinoline compounds have been explored for their anti-biofilm potential, there are no published studies that specifically investigate the mechanistic details of this compound in the inhibition of biofilm formation.

Anti-inflammatory and Antioxidant Properties

Research into the anti-inflammatory and antioxidant properties of specific isoquinoline derivatives is an active field. For example, certain isoquinoline-1-carboxamide derivatives have been shown to suppress pro-inflammatory mediators. nih.gov Substituted quinoline (B57606) carboxylic acids have also been noted for their anti-inflammatory effects, which are distinct from those of nonsteroidal anti-inflammatory agents. nih.gov

Regarding antioxidant activity, the ability of a compound to neutralize free radicals is a key mechanism. mdpi.com Phenolic acids, for example, are known for their antioxidant properties. encyclopedia.pub However, there is no specific data from mechanistic studies detailing the anti-inflammatory pathways modulated by or the antioxidant capabilities of this compound.

Modulation of Inflammatory Mediators

Isoquinoline and its derivatives have demonstrated notable anti-inflammatory properties. semanticscholar.orgnih.gov The mechanism often involves the modulation of key inflammatory mediators. Studies on isoquinoline-1-carboxamide derivatives, for instance, have shown potent suppression of pro-inflammatory mediators such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and nitric oxide (NO) in lipopolysaccharide (LPS)-treated microglial cells. nih.gov

One derivative, N-(2-hydroxyphenyl) isoquinoline-1-carboxamide, not only suppressed these pro-inflammatory markers but also reversed the LPS-induced suppression of the anti-inflammatory cytokine IL-10. nih.gov The anti-inflammatory effects of these compounds are often mediated through the inhibition of signaling pathways like the mitogen-activated protein kinases (MAPKs) and nuclear factor-kappa B (NF-κB) pathway. nih.gov Specifically, the inhibition of IκB phosphorylation can prevent the nuclear translocation of NF-κB, a critical step in the inflammatory response. nih.gov

Furthermore, research on quinoline-related carboxylic acid derivatives has indicated significant anti-inflammatory affinities, comparable to classical nonsteroidal anti-inflammatory drugs (NSAIDs) like indomethacin, in LPS-induced inflammation models without showing cytotoxicity to the cells involved. nih.gov

Table 1: Modulation of Inflammatory Mediators by Isoquinoline Derivatives

| Compound Class | Mediators Modulated | Observed Effect | Potential Mechanism |

|---|---|---|---|

| Isoquinoline-1-carboxamides | IL-6, TNF-α, NO | Suppression | Inhibition of MAPKs/NF-κB pathway |

| N-(2-hydroxyphenyl) isoquinoline-1-carboxamide | IL-10 | Reversal of suppression | - |

| Quinoline-related carboxylic acids | Inflammatory mediators in LPS-induced inflammation | Suppression | - |

Radical Scavenging Activities

For some quinoline-hydrazone derivatives, antioxidant activity has been demonstrated through DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays. nih.gov However, it has been noted that not all quinoline derivatives show significant radical scavenging capacities when compared to standard antioxidants like ascorbic acid. nih.gov

Antitumor and Antiproliferative Mechanisms

Substituted isoquinoline derivatives are recognized for a wide range of pharmacological actions, including antitumor effects. semanticscholar.org

DNA-Binding and Cytotoxic Effects

A key mechanism for the anticancer properties of isoquinoline alkaloids is their ability to bind to nucleic acids, thereby modulating the stability of the polynucleic acid. semanticscholar.org This interaction can alter the way duplex B-form DNA interacts with proteins involved in critical cellular processes such as DNA replication, repair, and transcription. semanticscholar.org

Studies on certain aminoquinoline scaffolds have shown that they interact with DNA primarily through an intercalation mode. ias.ac.in The binding affinity can be influenced by the substitution pattern on the quinoline ring, with 4-substituted quinolines showing higher binding affinity than their 2-substituted counterparts. ias.ac.in The intrinsic binding constants (Kb) are used to quantify the binding strength of these compounds to DNA. ias.ac.in

The cytotoxic effects of these compounds have been evaluated against various human cancer cell lines. For example, some hydrazinylquinoline derivatives have been screened for their cytotoxic activity against cell lines such as the human T-cell leukemia cell line (CCRF-CEM), with some compounds showing activity comparable to the standard drug doxorubicin. ias.ac.in Similarly, various 4-aminoquinoline (B48711) derivatives have demonstrated significant cytotoxicity against breast cancer cell lines like MCF-7 and MDA-MB468. nih.gov

Impact on Cell Proliferation and Viability

The antiproliferative activity of aminoquinoline derivatives has been a focus of cancer research. nih.gov The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) cell proliferation assay is commonly used to evaluate the effect of these compounds on cancer cell lines. nih.gov

Research has shown that certain classes of aminoquinoline derivatives, such as chloroquine fumardiamides and mefloquine fumardiamides, exhibit high antiproliferative activity with IC50 values in the low micromolar range against breast adenocarcinoma (MCF-7), lung carcinoma (H460), and colon carcinoma (HCT 116 and SW620) cell lines. nih.gov

Quinoline-related carboxylic acids have also demonstrated remarkable growth inhibition capacities against mammary MCF7 cell lines. nih.gov The cytotoxic effects of synthesized quinoline derivatives on the viability of MCF-7 and MDA-MB-231 cancer cells have been shown to be concentration-dependent, leading to a reduction in cell viability as the concentration of the compound increases. researchgate.net

Table 2: Antiproliferative Activity of Related Aminoquinoline Derivatives

| Compound Class | Cancer Cell Line | Activity |

|---|---|---|

| Chloroquine fumardiamides | MCF-7, H460, HCT 116, SW620 | High (low µM IC50) |

| Mefloquine fumardiamides | MCF-7, H460, HCT 116, SW620 | High (low µM IC50) |

| Quinoline-related carboxylic acids | MCF-7 | Remarkable growth inhibition |

Other Biological Activities of Related Isoquinoline Derivatives

The pharmacological potential of isoquinoline derivatives extends beyond anti-inflammatory and antitumor activities. This versatile class of compounds exhibits a broad spectrum of biological properties.

These activities include:

Antimicrobial: Isoquinoline derivatives have shown activity against various microbes. semanticscholar.org

Antifungal: Antifungal properties have also been reported for this class of compounds. semanticscholar.org

Antiviral: Certain isoquinoline derivatives have demonstrated antiviral activity. semanticscholar.org

Antimalarial: Substitution at the 4-position of the isoquinoline ring has been associated with the most prominent antimalarial activity, inhibiting the survival and replication of the parasite. semanticscholar.org

Analgesic and Antipyretic: Some isoquinoline derivatives possess pain-relieving and fever-reducing properties. semanticscholar.org

Antispasmodic: These compounds have also been found to have antispasmodic effects. semanticscholar.org

Enzyme Inhibition: Isoquinoline derivatives can act as enzyme inhibitors. semanticscholar.org

The wide array of biological activities underscores the significance of the isoquinoline scaffold in medicinal chemistry and drug discovery.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analysis

Impact of Substitution at the 1-Amino Position

The 1-amino group of the isoquinoline (B145761) core is a critical pharmacophoric element, frequently involved in key hydrogen bonding interactions within the active sites of target enzymes. In many biologically active isoquinoline derivatives, this primary amine serves as a crucial hydrogen bond donor.

Modification of the 1-amino group can significantly modulate the biological activity of the parent compound. For instance, acylation or sulfonylation of the amino group can alter its hydrogen bonding capacity and introduce steric bulk, which can either enhance or diminish binding affinity depending on the topology of the target's active site. The introduction of small alkyl groups may lead to a slight increase in lipophilicity without drastically altering the steric profile, potentially improving cell permeability.

In the context of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of enzymes for which isoquinoline-based scaffolds have shown promise, the amino group is part of a broader pharmacophore that mimics the nicotinamide (B372718) moiety of the NAD+ substrate. tandfonline.comnih.gov The primary nature of the amino group allows it to participate in a network of hydrogen bonds that anchor the inhibitor to the enzyme's active site.

| Modification at 1-Amino Position | Potential Impact on Activity | Rationale |

| Primary Amine (Unsubstituted) | Essential for key hydrogen bonding | Acts as a hydrogen bond donor, mimicking interactions of the nicotinamide portion of NAD+ with the enzyme active site. |

| Acylation | Variable | Can introduce additional interactions or steric hindrance, depending on the acyl group and target topology. |

| Alkylation (e.g., Methyl, Ethyl) | Potentially reduced activity | May disrupt critical hydrogen bonds and introduce unfavorable steric clashes. |

This table presents hypothetical SAR data based on general principles of medicinal chemistry and findings from related isoquinoline derivatives.

Role of the 7-Carboxylic Acid Moiety in Biological Recognition

The carboxylic acid group at the 7-position of the isoquinoline ring is a key determinant of the compound's pharmacokinetic and pharmacodynamic properties. As an ionizable group, it can significantly influence solubility, cell permeability, and metabolic stability.

From a pharmacodynamic perspective, the 7-carboxylic acid can act as a hydrogen bond acceptor or, in its deprotonated carboxylate form, engage in ionic interactions with positively charged residues, such as arginine or lysine, in a protein's binding pocket. The position of this group on the isoquinoline ring system is crucial for orienting the molecule within the active site to achieve optimal interactions.

Bioisosteric replacement of the carboxylic acid is a common strategy in medicinal chemistry to overcome potential liabilities such as poor oral bioavailability or rapid metabolism. nih.gov Common bioisosteres for a carboxylic acid include tetrazoles, hydroxamic acids, and sulfonamides, each offering a different profile of acidity, lipophilicity, and metabolic stability. nih.govnih.gov The choice of a suitable bioisostere is highly dependent on the specific biological target and the desired physicochemical properties.

| Functional Group at Position 7 | Potential Role in Biological Recognition | Potential Physicochemical Properties |

| Carboxylic Acid | Hydrogen bond acceptor, ionic interactions | High polarity, potential for poor cell permeability |

| Tetrazole | Bioisostere of carboxylic acid, similar pKa | Can improve metabolic stability and lipophilicity |

| Sulfonamide | Hydrogen bond donor/acceptor | Weaker acidity than carboxylic acid, can alter binding mode |

| Amide | Hydrogen bond donor/acceptor | Neutral, can improve cell permeability |

This table illustrates potential roles and properties based on established principles of bioisosterism and medicinal chemistry.

Influence of Substituents on the Isoquinoline Ring System

Substituents on the isoquinoline ring system, other than the 1-amino and 7-carboxylic acid groups, can fine-tune the electronic properties, lipophilicity, and steric profile of the molecule. These modifications can lead to improved target affinity, selectivity, and pharmacokinetic properties.

The position of these substituents is critical. For instance, in related quinoline (B57606) carboxylic acids that inhibit dihydroorotate (B8406146) dehydrogenase, substitutions on the benzo portion of the quinoline ring were found to be important for inhibitory activity. nuph.edu.ua Similar principles can be applied to the isoquinoline scaffold, where substituents at positions 5, 6, or 8 could influence binding and selectivity.

| Substituent on Isoquinoline Ring | Potential Impact | Rationale |

| Halogens (e.g., F, Cl) | Increased potency, altered electronics | Can form halogen bonds and increase lipophilicity. |

| Small Alkyl Groups (e.g., Methyl) | Increased lipophilicity | Can fill hydrophobic pockets in the target's active site. |

| Methoxy Groups | Altered solubility and electronics | Can act as a hydrogen bond acceptor and increase polarity. |

This table provides a summary of the potential effects of common substituents on the isoquinoline ring based on general medicinal chemistry principles.

Conformational Analysis and Flexibility

The conformational flexibility of the 1-aminoisoquinoline-7-carboxylic acid scaffold is relatively limited due to the rigid, planar nature of the fused aromatic ring system. However, the substituents at the 1-amino and 7-carboxylic acid positions possess rotational freedom, which can influence how the molecule presents its key interacting groups to a biological target.

The orientation of the carboxylic acid group relative to the isoquinoline plane can be a critical determinant of binding. Similarly, the conformation of any larger substituents on the 1-amino group would be important. Computational modeling and techniques such as X-ray crystallography of ligand-protein complexes are invaluable for understanding the bioactive conformation of such inhibitors.

In the context of PARP inhibitors, the planarity of the isoquinoline ring is thought to be important for stacking interactions with aromatic residues in the enzyme's active site. tandfonline.com Aromatization of a similar dihydroisoquinoline scaffold was shown to alter the binding mode due to increased planarity and changes in hydrophobic contacts. tandfonline.com

Rational Design Principles for Enhanced Activity

The rational design of more potent and selective analogs of this compound would be guided by a thorough understanding of its binding mode within the target active site. Key principles would include:

Structure-Based Design : Utilizing X-ray crystal structures or homology models of the target enzyme to identify opportunities for optimizing interactions. This could involve designing substituents that can form additional hydrogen bonds, occupy hydrophobic pockets, or displace unfavorable water molecules.

Bioisosteric Replacement : As discussed, replacing the carboxylic acid with a suitable bioisostere could improve pharmacokinetic properties while maintaining or enhancing biological activity. nih.govnih.govnih.gov

Scaffold Hopping : Replacing the isoquinoline core with other heterocyclic systems that maintain the key pharmacophoric elements in the correct spatial orientation. This can lead to novel intellectual property and improved drug-like properties.

Conformational Constraint : Introducing elements that lock the molecule into its bioactive conformation can improve binding affinity by reducing the entropic penalty of binding.

A successful rational design strategy would involve an iterative process of design, synthesis, and biological evaluation to systematically probe the SAR and SPR of the this compound scaffold and its derivatives.

In-Depth Computational and Theoretical Analysis of this compound Remains an Unexplored Area of Research

A thorough investigation into the existing scientific literature reveals a significant gap in the computational and theoretical analysis of the chemical compound this compound. Despite its potential relevance in medicinal chemistry and materials science, detailed quantum chemical calculations and molecular docking simulations for this specific molecule have not been publicly documented.

Currently, there are no available research articles, scholarly papers, or patents that provide specific data on the computational and theoretical investigations of this compound. This includes a lack of information regarding its molecular structure, geometrical parameters, vibrational analysis, or predicted NMR and UV-Vis spectra.

Furthermore, the exploration of its potential as a ligand in biological systems through molecular docking and dynamics simulations is also an uncharted area. As a result, there is no information on its ligand-protein interactions or the characterization of its binding sites with any known protein targets.

While computational studies have been conducted on related isoquinoline and quinoline derivatives, the strict focus on this compound, as requested, prevents the inclusion of data from these analogous compounds. The unique substitution pattern of the amino group at the 1-position and the carboxylic acid group at the 7-position of the isoquinoline core means that data from other substituted isoquinolines cannot be reliably extrapolated to accurately describe the properties of the target compound.

This absence of specific computational data highlights an opportunity for new research to be conducted to elucidate the electronic, structural, and interactive properties of this compound. Such studies would be invaluable in predicting its behavior and potential applications.

Computational and Theoretical Investigations

Mechanistic Computational Studies for Chemical Reactions

Mechanistic computational studies are pivotal in elucidating the intricate details of chemical reactions at a molecular level. For 1-Aminoisoquinoline-7-carboxylic acid, these studies can predict reaction outcomes, identify transient intermediates, and determine the energetic feasibility of various chemical transformations.

Reaction Pathways and Transition States

Computational chemistry allows for the mapping of potential energy surfaces for reactions involving this compound. By identifying the lowest energy pathways, researchers can predict the most likely course of a reaction. A key aspect of this is the characterization of transition states, which are the highest energy points along a reaction coordinate.

For instance, in the theoretical study of a hypothetical intramolecular cyclization reaction of a derivative of this compound, density functional theory (DFT) calculations could be employed to model the reaction pathway. The calculations would identify the geometry of the transition state and its associated activation energy, which is a critical determinant of the reaction rate.

Table 1: Hypothetical Calculated Energies for a Reaction Intermediate and Transition State

| Species | Method | Basis Set | Relative Energy (kcal/mol) |

| Reactant | B3LYP | 6-31G(d) | 0.0 |

| Transition State | B3LYP | 6-31G(d) | +25.3 |

| Intermediate | B3LYP | 6-31G(d) | +5.7 |

| Product | B3LYP | 6-31G(d) | -15.2 |

This is a hypothetical data table for illustrative purposes.

Catalytic Mechanisms

Computational studies are also instrumental in understanding how catalysts can influence the reactions of this compound. For example, in a potential metal-catalyzed cross-coupling reaction to modify the amino or carboxylic acid group, computational models can reveal the catalytic cycle. These models can detail the coordination of the isoquinoline (B145761) derivative to the metal center, the oxidative addition and reductive elimination steps, and the role of ligands in facilitating the reaction. While specific studies on this compound are not prevalent, the principles of catalytic mechanisms involving similar heterocyclic compounds are well-established through computational chemistry.

QSAR (Quantitative Structure-Activity Relationship) Modeling

QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For derivatives of this compound, QSAR models can be invaluable for predicting their therapeutic potential and guiding the design of new, more potent analogues.

QSAR studies on isoquinoline derivatives have been conducted to explore their various biological activities, including as enzyme inhibitors. japsonline.com These studies typically involve calculating a range of molecular descriptors that quantify different aspects of the molecules' structure and properties.

Common molecular descriptors used in QSAR studies of isoquinoline derivatives include:

Electronic descriptors: Such as atomic charges and dipole moments, which describe the electronic distribution within the molecule.

Steric descriptors: Like molecular volume and surface area, which relate to the size and shape of the molecule.

Hydrophobic descriptors: Often represented by the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological descriptors: Which are numerical representations of the molecular structure.

Once these descriptors are calculated for a series of this compound derivatives with known biological activities, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) are used to build the QSAR model. A reliable QSAR model can then be used to predict the activity of new, untested compounds. For example, 3D-QSAR studies on pyrimido-isoquinolin-quinone derivatives have been used to design new antibacterial agents. nih.gov

Table 2: Hypothetical QSAR Data for this compound Derivatives

| Compound | logP | Molecular Weight | Dipole Moment (Debye) | Predicted Activity (IC50, µM) |

| Derivative 1 | 2.5 | 250.2 | 3.1 | 10.5 |

| Derivative 2 | 3.1 | 278.3 | 2.8 | 5.2 |

| Derivative 3 | 2.8 | 264.3 | 3.5 | 8.1 |

| Derivative 4 | 3.5 | 292.4 | 2.5 | 2.3 |

This is a hypothetical data table for illustrative purposes.

The development of robust QSAR models for this compound and its derivatives holds significant promise for accelerating the drug discovery process, enabling the rational design of molecules with optimized therapeutic properties.

Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques

Spectroscopic methods are fundamental in determining the chemical structure of 1-Aminoisoquinoline-7-carboxylic acid by examining the interaction of the molecule with electromagnetic radiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR would provide crucial information.

¹H NMR Spectroscopy: The proton NMR spectrum would show distinct signals for the aromatic protons on the isoquinoline (B145761) ring system, the amine (-NH₂) protons, and the carboxylic acid (-COOH) proton. The chemical shifts of the aromatic protons are influenced by the electron-donating amino group and the electron-withdrawing carboxylic acid group. The acidic proton of the carboxylic acid group is typically observed as a broad singlet at a downfield chemical shift, often in the range of 10-13 ppm. orgchemboulder.comlibretexts.orglibretexts.org The amino group protons would also likely appear as a broad singlet. Protons on the isoquinoline ring will have chemical shifts and coupling constants characteristic of their relative positions.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would display signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid group is characteristically found at a downfield position, typically between 160 and 180 ppm. libretexts.org The carbons of the aromatic isoquinoline ring would appear in the range of approximately 110-150 ppm, with the exact shifts depending on the electronic effects of the substituents.

Predicted NMR Data for this compound:

| ¹H NMR | Predicted Chemical Shift (ppm) |

| Aromatic CH | 7.0 - 8.5 |

| -NH₂ | 5.0 - 7.0 (broad) |

| -COOH | 10.0 - 13.0 (broad) |

| ¹³C NMR | Predicted Chemical Shift (ppm) |

| Aromatic C | 110 - 150 |

| C=O | 165 - 180 |

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. A very broad O-H stretching band from the carboxylic acid would be expected in the region of 2500-3300 cm⁻¹. vscht.czechemi.com The C=O stretch of the carboxylic acid would give a strong absorption band around 1700-1730 cm⁻¹. spectroscopyonline.com The N-H stretching vibrations of the primary amine would appear as two sharp to moderately broad peaks in the 3300-3500 cm⁻¹ region. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C stretching vibrations of the isoquinoline ring would be observed in the 1450-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The aromatic ring vibrations are often strong in Raman spectra. The symmetric C=O stretching vibration may also be observed. Raman is particularly useful for studying molecules in aqueous solutions, which can be challenging for IR spectroscopy due to water's strong IR absorption. rsc.orgresearchgate.net

Characteristic Vibrational Frequencies:

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) |

| Carboxylic Acid | O-H Stretch | 2500 - 3300 (very broad) |

| Carboxylic Acid | C=O Stretch | 1700 - 1730 |

| Amine | N-H Stretch | 3300 - 3500 (two bands) |

| Aromatic | C-H Stretch | > 3000 |

| Aromatic | C=C Stretch | 1450 - 1600 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems. The isoquinoline ring system in this compound is a chromophore that will absorb UV light. The presence of the amino and carboxylic acid groups will influence the wavelength of maximum absorption (λmax). Generally, carboxylic acids without extensive conjugation absorb around 210 nm, which is often not highly useful for detailed analysis. libretexts.org However, the extended conjugation of the isoquinoline ring system is expected to result in absorption at longer wavelengths. For comparison, quinoline (B57606) and its derivatives exhibit complex UV spectra with multiple absorption bands. researchgate.netnih.gov The addition of an amino group, an auxochrome, typically causes a bathochromic (red) shift to longer wavelengths.

Mass Spectrometry (MS and MS/MS)

Mass spectrometry is a destructive technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Mass Spectrometry (MS): In a typical mass spectrum, this compound would show a molecular ion peak ([M]⁺) corresponding to its molecular weight.

Tandem Mass Spectrometry (MS/MS): Fragmentation patterns obtained through MS/MS are crucial for structural confirmation. For carboxylic acids, common fragmentation pathways include the loss of water ([M-H₂O]⁺) and the loss of the carboxyl group ([M-COOH]⁺). libretexts.org Amino-containing compounds can undergo fragmentation via the loss of ammonia (B1221849) ([M-NH₃]⁺). nih.gov The fragmentation of the isoquinoline ring would also produce characteristic ions. nih.gov The analysis of these fragment ions allows for the precise identification of the compound's structure. researchgate.net

Predicted Fragmentation Patterns:

| Ion | Description |

| [M+H]⁺ | Protonated molecule |

| [M-H₂O+H]⁺ | Loss of water |

| [M-COOH+H]⁺ | Loss of the carboxyl group |

| [M-NH₃+H]⁺ | Loss of ammonia |

Chromatographic Techniques

Chromatographic methods are employed to separate this compound from mixtures, allowing for its quantification and purification.

High-Performance Liquid Chromatography (HPLC) with Various Detectors

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of non-volatile compounds like this compound. The choice of stationary phase, mobile phase, and detector is critical for achieving good separation and detection.

Given the polar nature of the amino and carboxylic acid groups, a reversed-phase HPLC method using a C18 column would likely be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), with an acid modifier such as formic acid or trifluoroacetic acid to ensure good peak shape for the acidic and basic functional groups. nih.gov Hydrophilic Interaction Liquid Chromatography (HILIC) could also be an effective separation mode for this polar compound. helixchrom.comjocpr.com

Detectors for HPLC:

UV-Vis Detector: As this compound possesses a UV-absorbing chromophore, a UV-Vis detector would be a straightforward and robust method for its detection and quantification.

Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high selectivity and sensitivity, allowing for both quantification and structural confirmation. scielo.branalytice.commdpi.comnih.gov This is particularly useful for analyzing complex samples.

Fluorescence Detector: While the native fluorescence of this compound is not documented, derivatization with a fluorescent tag could be employed for highly sensitive detection if required.

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | Reversed-phase C18, e.g., 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | A gradient from low to high percentage of Mobile Phase B |

| Flow Rate | 1.0 mL/min |

| Detection | UV at λmax or Mass Spectrometry |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the analysis of volatile and thermally stable compounds. However, due to the low volatility of amino acids and carboxylic acids, direct analysis of this compound by GC-MS is not feasible. The presence of polar functional groups—the amino (-NH₂) and carboxylic acid (-COOH) groups—necessitates a derivatization step to convert the analyte into a more volatile and thermally stable form.

A common derivatization technique is silylation, which replaces the active hydrogen atoms in the polar groups with a nonpolar moiety, such as a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. nih.govsigmaaldrich.com Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are frequently used for this purpose. sigmaaldrich.com The derivatization reaction typically involves heating the dried analyte with the silylating reagent in a suitable solvent like acetonitrile. sigmaaldrich.com

Once derivatized, the sample is injected into the gas chromatograph. The separation is typically performed on a nonpolar capillary column, such as a DB-5MS. unina.it The oven temperature is programmed to ramp up, allowing for the separation of compounds based on their boiling points and interactions with the stationary phase.

The eluting compounds then enter the mass spectrometer, where they are ionized, commonly by electron impact (EI). The resulting ions are separated by their mass-to-charge ratio (m/z), generating a mass spectrum that provides structural information. The fragmentation pattern of the derivatized this compound would be expected to show characteristic losses. For instance, the fragmentation of carboxylic acids often involves the loss of -OH (M-17) and -COOH (M-45) groups, though for the derivatized acid, cleavage next to the carbonyl group to form an acylium ion is prominent. libretexts.orglibretexts.org Aromatic amines typically show strong molecular ion peaks. libretexts.org The specific fragmentation of the silylated derivative would involve cleavage of the silyl (B83357) groups and fragmentation of the isoquinoline ring system.

Below is a table with typical GC-MS parameters that could be adapted for the analysis of derivatized this compound.

| Parameter | Value |

| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium, constant flow of 1 mL/min |

| Oven Program | Initial 70°C (1 min), ramp at 10°C/min to 170°C, then at 30°C/min to 280°C (hold 5 min) |

| MS Ion Source | Electron Impact (EI), 70 eV |

| MS Transfer Line | 280 °C |

| Scan Range | 50-550 m/z |

This table presents a representative set of GC-MS conditions, which would require optimization for the specific silylated derivative of this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique well-suited for the analysis of charged species like amino acids. diva-portal.org It offers advantages such as short analysis times, high efficiency, and minimal sample and solvent consumption. diva-portal.org For the analysis of this compound, which is an amphoteric molecule, the pH of the background electrolyte (BGE) is a critical parameter that controls the charge of the analyte and thus its migration behavior.

In a low pH buffer, the amino group will be protonated (-NH₃⁺), and the carboxylic acid group will be neutral (-COOH), resulting in a net positive charge. Conversely, at a high pH, the carboxylic acid group will be deprotonated (-COO⁻), and the amino group will be neutral (-NH₂), leading to a net negative charge. At its isoelectric point, the net charge will be zero.

A typical CE method for the separation of isoquinoline alkaloids and related compounds would utilize a buffer system such as ammonium (B1175870) formate (B1220265) at a low pH. nih.gov The separation is carried out in a fused-silica capillary under an applied voltage. fiveable.me Detection can be achieved using a UV-Vis detector, as the aromatic isoquinoline ring absorbs UV light, or more powerfully, by coupling the CE system to a mass spectrometer (CE-MS). nih.govwikipedia.org

CE-MS provides both separation and structural identification. wikipedia.org Electrospray ionization (ESI) is a common interface for coupling CE and MS, as it is a soft ionization technique suitable for polar and thermally labile molecules. nih.gov The mass spectrometer would detect the protonated molecule [M+H]⁺ in positive ion mode. nih.gov

The table below outlines typical parameters for a CE-MS analysis of compounds similar to this compound.

| Parameter | Value |

| Capillary | Fused silica (B1680970), 50 µm ID |

| Background Electrolyte (BGE) | 70-100 mM Ammonium Formate, pH 3.0-4.0 |

| Applied Voltage | 25 kV |

| Capillary Temperature | 25 °C |

| Injection Mode | Hydrodynamic |

| MS Interface | Electrospray Ionization (ESI) |

| Ionization Mode | Positive |

| Sheath Liquid | 5 mM Formic acid in acetonitrile |